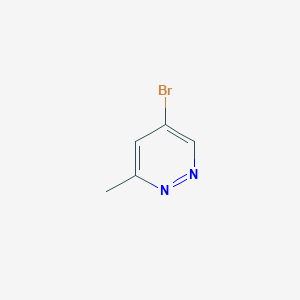

5-Bromo-3-methylpyridazine

Description

BenchChem offers high-quality 5-Bromo-3-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₅H₅BrN₂ |

|---|---|

Molecular Weight |

173.01 |

Synonyms |

5-Bromo-3-methyl-pyridazine |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-3-methylpyridazine SMILES and InChIKey data

The following technical guide provides an in-depth analysis of 5-Bromo-3-methylpyridazine , a critical heterocyclic intermediate in medicinal chemistry.

Content Type: Technical Reference & Experimental Guide Subject: 5-Bromo-3-methylpyridazine (CAS: 1891259-97-4) Keywords: Heterocyclic Chemistry, Pyridazine Scaffolds, Suzuki Coupling, Drug Design[1]

Executive Summary

5-Bromo-3-methylpyridazine is an electron-deficient heteroaromatic scaffold widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its 1,2-diazine ring, the compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr). Its structural motif is particularly valued in the development of COX-2 inhibitors and antifungal agents due to the pyridazine ring's ability to engage in hydrogen bonding and π-stacking interactions within protein active sites.

Chemical Identity & Digital Identifiers

Precise identification is paramount for database integration and regulatory compliance. The following data points are verified against chemical registries.

Structural Nomenclature

-

IUPAC Name: 5-Bromo-3-methylpyridazine[2]

-

Common Name: 5-Bromo-3-methyl-1,2-diazine

Digital Identifiers

| Identifier Type | Data String | Notes |

| SMILES | CC1=CC(=CN=N1)Br | Canonical representation |

| InChI String | InChI=1S/C5H5BrN2/c1-4-2-5(6)3-7-8-4/h2-3H,1H3 | Standard InChI |

| InChIKey | FAHTYHGGUHLPHL-UHFFFAOYSA-N | Note: Key often associated with the hydrobromide salt form in commercial catalogs. |

| Molecular Formula | C5H5BrN2 | - |

Structural Visualization

The pyridazine ring numbering is critical for distinguishing this isomer from its 4-bromo or 6-methyl counterparts.

Physicochemical Properties

Understanding the physical profile is essential for assay development and formulation.

| Property | Value | Context for Drug Design |

| Molecular Weight | 173.01 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| LogP (Predicted) | ~0.9 - 1.2 | Moderate lipophilicity; favorable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~25.8 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

| H-Bond Acceptors | 2 (N atoms) | Pyridazine nitrogens are weak bases but good acceptors. |

| H-Bond Donors | 0 | - |

| Physical State | Solid / Powder | Typically off-white to pale yellow crystalline solid. |

Synthetic Utility & Reactivity

The 5-bromo position acts as a "chemical handle," enabling the rapid expansion of the core scaffold into complex libraries.

Core Reactivity Profile

-

Suzuki-Miyaura Coupling: The C-Br bond at position 5 is highly reactive toward oxidative addition by Pd(0) species, facilitating coupling with aryl/heteroaryl boronic acids.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than the 3- or 6-positions (alpha to nitrogen), the 5-position can undergo SNAr under forcing conditions or with strong nucleophiles due to the electron-withdrawing nature of the diazine ring.

-

Lithium-Halogen Exchange: Treatment with n-BuLi allows for the generation of the 5-lithio species, which can be trapped with electrophiles (e.g., aldehydes, ketones).

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-Aryl-3-methylpyridazine derivatives. Rationale: This protocol utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic reactant solubility.

Materials:

-

Substrate: 5-Bromo-3-methylpyridazine (1.0 equiv)

-

Reagent: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

-

Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridazine substrate, arylboronic acid, and base.

-

Degassing: Add the solvent mixture (Dioxane/H2O). Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas. Seal the vial.

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion via LC-MS or TLC.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Reaction Workflow Diagram

Synthesis & Production Routes

While commercially available, the synthesis of the core scaffold is instructive for derivative design.

Primary Route (Triazole Method): A specialized synthesis involves the transformation of 1,2,4-triazol-4-amine derivatives. This method is often employed to access specific substitution patterns on the pyridazine ring that are difficult to achieve via direct halogenation of methylpyridazine.

Alternative Route (Dicarbonyl Condensation):

-

Precursor: Reaction of hydrazine with levulinic acid derivatives or 1,4-dicarbonyl compounds yields the dihydropyridazine or pyridazinone core.

-

Aromatization/Functionalization: Oxidation to the pyridazine followed by bromination (often using POBr3 if starting from a pyridazinone, or Br2/AcOH for direct ring bromination).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound may be sensitive to light; amber vials are recommended.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Halogenated organic waste protocols apply.

References

-

ChemicalBook. (2023). 5-Bromo-3-methylpyridazine Properties and Synthesis. Retrieved from

-

PubChem. (2025).[5][6] 5-Bromo-3-methylpyridazine hydrobromide Compound Summary. National Library of Medicine. Retrieved from

-

MDPI. (2017).[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol adaptation source). Retrieved from

-

BenchChem. (2025).[7] Nucleophilic Substitution Reactions of Pyridazine Derivatives. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. 5-bromo-3-methylpyridazine | 1891259-97-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 5-bromo-3-methylpyridazine hydrobromide (C5H5BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Determining the Solubility of 5-Bromo-3-methylpyridazine in DMSO and Methanol

Introduction: The Critical Role of Solubility in Scientific Research

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property. It dictates the formulation possibilities, bioavailability, and reaction kinetics of active molecules. 5-Bromo-3-methylpyridazine, an important heterocyclic building block, is frequently utilized in the synthesis of biologically active compounds.[1] A thorough understanding of its solubility in common laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is paramount for its effective application.

This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the solubility of 5-Bromo-3-methylpyridazine in DMSO and methanol. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for each step, ensuring a robust and reproducible approach.

Physicochemical Properties of Key Compounds

A foundational understanding of the solute and solvents is essential to interpreting solubility data.

5-Bromo-3-methylpyridazine:

| Property | Value |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 172.01 g/mol |

| Predicted Boiling Point | 282.7±20.0 °C[1] |

| Predicted Density | 1.596±0.06 g/cm³[1] |

| Predicted pKa | 2.23±0.10[1] |

Solvents:

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |

| Molecular Weight | 78.13 g/mol [2] | 32.04 g/mol [3] |

| Boiling Point | 189 °C[2] | 64.7 °C[4][5] |

| Density | 1.1004 g/mL[6] | 0.792 g/cm³[4] |

| Dielectric Constant | 46.7 | 32.7 |

| Polarity | Polar aprotic[6] | Polar protic[4] |

Theoretical Framework for Solubility

The adage "like dissolves like" provides a preliminary framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules.

-

Methanol , as a polar protic solvent, can engage in hydrogen bonding through its hydroxyl group. It is an effective solvent for polar molecules and salts.[3][7]

-

DMSO is a polar aprotic solvent.[6] While it cannot donate hydrogen bonds, its highly polar sulfoxide group makes it an excellent hydrogen bond acceptor and capable of dissolving a wide range of polar and nonpolar compounds.[6][8][9]

Given the structure of 5-Bromo-3-methylpyridazine, which contains polar nitrogen atoms and a halogen, it is expected to exhibit some degree of solubility in both polar solvents. However, the extent of this solubility will be influenced by the specific interactions with each solvent.

Experimental Determination of Solubility

The following is a detailed, self-validating protocol for the quantitative determination of the solubility of 5-Bromo-3-methylpyridazine.

Materials and Equipment

-

5-Bromo-3-methylpyridazine (purity ≥98%)

-

Anhydrous DMSO (ACS grade or higher)

-

Anhydrous Methanol (ACS grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated positive displacement micropipettes

-

HPLC-UV system

-

Syringe filters (0.22 µm, compatible with DMSO and methanol)

-

Autosampler vials

-

Class A volumetric flasks

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

Part 1: Preparation of Saturated Solutions

-

Aliquot Solvents: To several appropriately sized, sealable glass vials, add a precise volume (e.g., 2.00 mL) of DMSO and methanol, respectively.

-

Add Excess Solute: Add an excess amount of 5-Bromo-3-methylpyridazine to each vial. The goal is to create a slurry where undissolved solid is clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for 24-48 hours with constant agitation. This ensures that the solution reaches equilibrium saturation.

Part 2: Sample Collection and Preparation

-

Centrifugation: After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Aliquot and Filter: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately weigh the filtered solution. Perform a series of precise dilutions with the appropriate solvent (DMSO or methanol) to bring the concentration into the linear range of the analytical method.

Part 3: Quantitative Analysis by HPLC-UV

-

Calibration Curve: Prepare a series of standard solutions of 5-Bromo-3-methylpyridazine of known concentrations in both DMSO and methanol.

-

HPLC Analysis: Analyze the diluted samples and the standard solutions using a validated HPLC-UV method. The method should be capable of separating the analyte from any potential impurities.

-

Quantification: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression of this curve to determine the concentration of 5-Bromo-3-methylpyridazine in the diluted samples.

-

Calculate Solubility: Back-calculate the concentration in the original saturated solution, accounting for all dilutions, to determine the solubility in mg/mL or mol/L.

Self-Validating System and Causality

-

Why excess solute? To ensure the solution reaches its maximum saturation point at the given temperature.

-

Why a 24-48 hour equilibration? To allow sufficient time for the dissolution process to reach equilibrium.

-

Why filtration? To remove any solid particles that could lead to an overestimation of solubility.

-

Why a calibration curve? To ensure accurate quantification of the analyte within the linear dynamic range of the detector.

Expected Results and Interpretation

While specific quantitative data is not available in the literature, a qualitative prediction can be made based on the solvent properties. DMSO, with its higher polarity and ability to act as a strong hydrogen bond acceptor, is anticipated to be a better solvent for 5-Bromo-3-methylpyridazine than methanol.

The experimentally determined solubility values should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

Safety and Handling

-

5-Bromo-3-methylpyridazine: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.[10][11]

-

DMSO: Wear gloves, as DMSO can facilitate the absorption of other chemicals through the skin.[2]

-

Methanol: Methanol is flammable and toxic.[4][5][13] Handle in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility of 5-Bromo-3-methylpyridazine in DMSO and methanol. By adhering to the detailed protocol and understanding the underlying principles, researchers can generate accurate and reproducible solubility data. This information is invaluable for the rational design of experiments, the development of formulations, and the successful application of this important chemical intermediate in further research and development endeavors.

References

- Chem-Impex. (n.d.). 5-Bromo-3-pyridinemethanol.

- Reddit. (2022, May 7). Determination of maximum solubility?. r/OrganicChemistry.

- ChemicalBook. (2023, July 12). 5-bromo-3-methylpyridazine.

- Thermo Fisher Scientific. (n.d.). 2-Amino-5-bromo-3-methylpyridine Safety Data Sheet.

- PubChem. (n.d.). Methanol.

- Wikipedia. (n.d.). Methanol.

- Gaylord Chemical. (n.d.). Technical Bulletin: Reaction Solvent Dimethyl Sulfoxide (DMSO).

- Echemi. (n.d.). 5-Bromo-3-hydroxy-2-methylpyridine SDS.

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Cetiner Engineering. (n.d.). Physical Properties of Methanol.

- TCI America. (2018, July 6). 2-Bromo-5-methylpyridine Safety Data Sheet.

- ChemicalBook. (n.d.). Methanol.

- MilliporeSigma. (2025, November 7). 1-Bromo-3-methylbutane Safety Data Sheet.

- PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ?.

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.

- Ramazzotti, M., et al. (n.d.). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems.

Sources

- 1. 5-bromo-3-methylpyridazine | 1891259-97-4 [chemicalbook.com]

- 2. acs.org [acs.org]

- 3. cetinerengineering.com [cetinerengineering.com]

- 4. Methanol - Wikipedia [en.wikipedia.org]

- 5. Methanol | 67-56-1 [chemicalbook.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Properties of methanol and ethanol – how do they differ? - PCC Group Product Portal [products.pcc.eu]

5-Bromo-3-methylpyridazine: A Core Component in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure, offering a unique combination of physicochemical properties that are highly advantageous for drug design. As a Senior Application Scientist, this guide provides a comprehensive technical overview of 5-Bromo-3-methylpyridazine, a key building block whose strategic importance is growing, particularly in the synthesis of targeted therapeutics. This document will delve into its fundamental properties, synthesis, and critical role in the development of novel pharmaceuticals, with a focus on providing actionable insights for laboratory and clinical research professionals.

Core Molecular Profile

5-Bromo-3-methylpyridazine is a halogenated diazine that serves as a versatile intermediate in organic synthesis. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity. The methyl group at the 3-position can influence the molecule's steric and electronic properties, which can be fine-tuned for optimal interaction with biological targets.

Physical and Chemical Properties

The fundamental properties of 5-Bromo-3-methylpyridazine are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are computational predictions and should be considered as such in experimental design.

| Property | Value | Source |

| Molecular Weight | 173.01 g/mol | [1] |

| CAS Number | 1891259-97-4 | [2] |

| Physical Appearance | Solid | |

| Boiling Point | 282.7±20.0 °C (Predicted) | [2] |

| Density | 1.596±0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.23±0.10 (Predicted) | [2] |

The Strategic Importance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design. It is often employed as a bioisostere for phenyl, pyridine, pyrimidine, and pyrazine rings. The two adjacent nitrogen atoms create a significant dipole moment, which can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts—a desirable characteristic for drug candidates. Furthermore, these nitrogen atoms can act as hydrogen bond acceptors, playing a crucial role in molecular recognition and binding to biological targets.[3]

The introduction of a bromine atom, as in 5-Bromo-3-methylpyridazine, is a key strategic decision in the design of building blocks for combinatorial chemistry and library synthesis. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic and efficient exploration of the chemical space around the pyridazine core, which is fundamental to the optimization of lead compounds in drug discovery programs.

Synthesis of 5-Bromo-3-methylpyridazine: A Representative Protocol

While specific experimental details for the synthesis of 5-Bromo-3-methylpyridazine are not widely published, a general and representative protocol can be adapted from the synthesis of structurally similar bromo-heterocycles. A common approach involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.

Disclaimer: The following protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize 5-Bromo-3-methylpyridazine from a suitable amino-pyridazine precursor.

Materials:

-

3-Amino-5-methylpyridazine (or a suitable precursor)

-

Hydrobromic acid (HBr), 48%

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the amino-pyridazine precursor in 48% hydrobromic acid.

-

Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture for an additional 30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution is expected.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-Bromo-3-methylpyridazine by column chromatography on silica gel or by recrystallization to yield the final product.

-

Causality Behind Experimental Choices:

-

The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) bromide serves as a catalyst to facilitate the displacement of the diazonium group with a bromide ion.

-

The choice of an organic solvent for extraction depends on the polarity of the product and its solubility.

-

Purification by chromatography or recrystallization is essential to remove unreacted starting materials and byproducts, ensuring high purity of the final compound.

Applications in Drug Discovery: A Focus on COX-2 Inhibitors

The pyridazine scaffold is a key feature in a number of pharmacologically active compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties. 5-Bromo-3-methylpyridazine is particularly noted as an intermediate in the synthesis of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[2]

COX-2 is an enzyme that is often overexpressed in inflammatory diseases and various cancers. Therefore, the development of selective COX-2 inhibitors is a major goal in pharmaceutical research to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyridazine moiety has been identified as a promising scaffold for the development of such non-ulcerogenic COX-2 inhibitors.[3] The structural features of pyridazine derivatives allow them to fit into the active site of the COX-2 enzyme, leading to its inhibition. The ability to easily modify the pyridazine core, for which 5-Bromo-3-methylpyridazine is a prime example, is crucial for developing compounds with high potency and selectivity.

The general workflow for the discovery of bioactive compounds using 5-Bromo-3-methylpyridazine as a starting material is depicted in the following diagram.

Caption: A generalized workflow for the utilization of 5-Bromo-3-methylpyridazine in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-3-methylpyridazine. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

5-Bromo-3-methylpyridazine is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined molecular weight and solid physical form, combined with the reactivity of the bromine substituent, make it an ideal starting material for the synthesis of diverse chemical libraries. The strategic importance of the pyridazine scaffold, particularly in the development of selective COX-2 inhibitors, underscores the potential of 5-Bromo-3-methylpyridazine in the ongoing quest for safer and more effective therapeutics. This guide provides a foundational understanding of this key intermediate, empowering researchers and drug development professionals to leverage its potential in their scientific endeavors.

References

-

abcr Gute Chemie. AB505171 | CAS 1891259-97-4. [Link]

-

PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

PubMed Central. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. [Link]

Sources

5-Bromo-3-methylpyridazine: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of the Pyridazine Core in Drug Design

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a versatile component in the design of novel therapeutics.[1][2][3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This guide focuses on a particularly valuable derivative, 5-Bromo-3-methylpyridazine, exploring its strategic importance as a versatile building block in the synthesis of next-generation therapeutic agents.

Physicochemical Properties and Reactivity Profile of 5-Bromo-3-methylpyridazine

5-Bromo-3-methylpyridazine (CAS No: 1891259-97-4) is a key intermediate whose strategic functionalization allows for the exploration of vast chemical space in drug discovery programs.[6] Its chemical structure, featuring a bromine atom at the 5-position and a methyl group at the 3-position, provides two key points for molecular diversification.

| Property | Predicted Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [7] |

| Molecular Weight | 173.01 g/mol | [7] |

| Boiling Point | 282.7±20.0 °C | [6] |

| Density | 1.596±0.06 g/cm³ | [6] |

| pKa | 2.23±0.10 | [6] |

The bromine atom at the 5-position is the primary reactive handle, making the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry for establishing structure-activity relationships (SAR).

Synthetic Strategies and Methodologies

While specific experimental details for the synthesis of 5-Bromo-3-methylpyridazine are not extensively documented in publicly available literature, analogous synthetic routes for isomeric and related compounds provide valuable insights into its probable preparation. A common strategy involves the diazotization of an amino-substituted methylpyridine followed by bromination.[8][9]

A plausible synthetic pathway, adapted from methodologies for related compounds, is outlined below:

Figure 1: Plausible synthetic route to 5-Bromo-3-methylpyridazine.

This transformation, a standard Sandmeyer reaction, would involve the initial formation of a diazonium salt from the corresponding aminomethylpyridine, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

The Role of 5-Bromo-3-methylpyridazine in the Synthesis of Bioactive Molecules

The true value of 5-Bromo-3-methylpyridazine lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. Its utility has been particularly noted in the development of selective cyclooxygenase-2 (COX-2) inhibitors and novel antifungal agents.[6]

Application in the Synthesis of Selective COX-2 Inhibitors

Chronic inflammation, driven by the overexpression of the COX-2 enzyme, is a key factor in a multitude of diseases. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. The pyridazine scaffold has been identified as a promising template for the design of such inhibitors.[4][10][11]

5-Bromo-3-methylpyridazine serves as a crucial starting point for the synthesis of these inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl moieties through cross-coupling reactions, which is a common feature in many potent COX-2 inhibitors.

Figure 2: General workflow for synthesizing COX-2 inhibitors.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[12][13][14] The following is a general, self-validating protocol for the coupling of an aryl halide like 5-Bromo-3-methylpyridazine with a boronic acid, adapted from procedures for similar substrates.[15][16]

Materials:

-

5-Bromo-3-methylpyridazine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Water (degassed)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-3-methylpyridazine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents).

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst.

-

Base: Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[12]

-

Mixed Solvent System (Organic/Aqueous): Often enhances the solubility of both the organic and inorganic reagents, facilitating the reaction.

-

Palladium Catalyst: The choice of catalyst and ligands can significantly influence the reaction efficiency and can be screened for optimal performance.

Application in the Synthesis of Novel Antifungal Agents

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents with novel mechanisms of action. Pyridazine derivatives have shown promise in this area, and 5-Bromo-3-methylpyridazine can be a key starting material for creating libraries of potential antifungal compounds.[6][17][18][19]

The synthetic approach often involves the displacement of the bromide with various nucleophiles or its use in cross-coupling reactions to build molecular complexity.

Conclusion and Future Outlook

5-Bromo-3-methylpyridazine is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its utility in the construction of selective COX-2 inhibitors and potential antifungal agents highlights its value in modern drug discovery. As the demand for new and effective treatments for a range of diseases continues to grow, the creative and efficient use of such well-functionalized heterocyclic building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research and development.

References

- Google Patents. (2011, February 2). Method for preparing 5-bromo-2-methylpyridine.

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

-

Sciencemadness Discussion Board. (2008, May 16). how to synthesis5--methyl-- 3-bromo-pyridine. Retrieved from [Link]

-

MDPI. (2018, November 28). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2020, January 21). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

-

PMC. (2022, October 26). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

- Google Patents. (2015, June 25). Fluorophenyl pyrazol compounds.

-

MDPI. (2009, September 18). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Retrieved from [Link]

-

ResearchGate. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

ResearchGate. (2022, August 10). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Retrieved from [Link]

- Google Patents. (2020, February 13). Prmt5 inhibitors.

-

PubMed. (2024, August 1). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-3-methylpyridazine hydrobromide. Retrieved from [Link]

-

IJCRT.org. (2023, February). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Retrieved from [Link]

- Google Patents. (2022, August 23). PRMT5 inhibitors.

-

MedChemComm. (2011, June 10). Are pyridazines privileged structures?. Retrieved from [Link]

-

RSC Publishing. (2022, October 26). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

- Google Patents. (2019, May 30). Heterocyclic compounds as prmt5 inhibitors.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved from [Link]

-

PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

- Google Patents. (2024, January 11). Cd73 compounds.

-

Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

-

MDPI. (2022, January 11). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]

- 4. ijcrt.org [ijcrt.org]

- 5. Pyridazine and its derivatives | PPTX [slideshare.net]

- 6. 5-bromo-3-methylpyridazine | 1891259-97-4 [chemicalbook.com]

- 7. PubChemLite - 5-bromo-3-methylpyridazine hydrobromide (C5H5BrN2) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Sciencemadness Discussion Board - how to synthesis5--methyl-- 3-bromo-pyridine - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Untapped Potential of 3,5-Disubstituted Pyridazines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, underpinning a wide array of pharmacologically active compounds. While extensive research has focused on various substitution patterns, the 3,5-disubstituted pyridazine framework remains a relatively underexplored chemical space teeming with potential. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological significance of 3,5-disubstituted pyridazine derivatives. We will delve into key synthetic strategies, explore their diverse bioactivities—with a focus on anticancer, antimicrobial, and cardiovascular applications—and elucidate the underlying structure-activity relationships. This guide aims to be a critical resource for researchers, offering insights to unlock the therapeutic promise of this versatile molecular architecture.

The Pyridazine Core: A Foundation for Diverse Bioactivity

Pyridazine and its derivatives have garnered significant attention in drug discovery due to their remarkable pharmacological versatility.[1] The inherent physicochemical properties of the pyridazine ring, including its polar nature and ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive moiety for designing molecules with favorable drug-like properties.[2] The substitution pattern on the pyridazine ring plays a crucial role in modulating the biological activity of the resulting derivatives. While 3,6-disubstituted pyridazines have been extensively studied, the 3,5-disubstitution pattern offers a unique electronic and steric arrangement that can lead to novel interactions with biological targets.

Synthetic Strategies for 3,5-Disubstituted Pyridazines

The synthesis of 3,5-disubstituted pyridazines can be approached through several methodologies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route is often dictated by the desired substituents and the availability of starting materials.

Three-Component Reaction for 3-Amino-5-Arylpyridazine-4-carbonitriles

A highly efficient and straightforward method for the synthesis of a specific class of 3,5-disubstituted pyridazines involves a one-pot, three-component reaction. This reaction utilizes malononitrile, an arylglyoxal, and hydrazine hydrate to produce 3-amino-5-arylpyridazine-4-carbonitriles in good yields.[3] The reaction proceeds at room temperature in an aqueous ethanol solution, making it an environmentally friendly approach.[3]

Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles [3]

-

To a solution of malononitrile (1 mmol) and the desired arylglyoxal (1 mmol) in a mixture of water and ethanol, add hydrazine hydrate (1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product typically precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to afford the desired 3-amino-5-arylpyridazine-4-carbonitrile.

This methodology provides a direct and atom-economical route to highly functionalized 3,5-disubstituted pyridazines, which can serve as versatile intermediates for further chemical modifications.

Caption: One-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.

Cycloaddition and Cycloreversion Strategies

Cycloaddition reactions represent a powerful tool for the construction of the pyridazine core. While direct [4+2] cycloadditions to form 3,5-disubstituted pyridazines are less common, a multi-step cycloaddition/cycloreversion strategy has been employed for the synthesis of 3,5-disubstituted 2-pyridones, which can be considered structural analogs.[4] This approach involves an intermolecular Diels-Alder reaction of a pyrazinone precursor with an alkyne, followed by a retro-Diels-Alder reaction of the resulting bicyclic intermediate to yield the desired pyridone.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[5] These reactions can be applied to the synthesis of 3,5-disubstituted pyridazines, particularly for the introduction of aryl or heteroaryl substituents. The general strategy involves the use of a di-halogenated pyridazine precursor, such as 3,5-dichloropyridazine, which can undergo sequential or regioselective cross-coupling reactions with appropriate boronic acids or other organometallic reagents. While the reactivity of different positions on the pyridazine ring can be a challenge, careful control of reaction conditions and ligand choice can allow for the selective synthesis of the desired 3,5-disubstituted product.

Caption: General scheme for the synthesis of 3,5-disubstituted pyridazines via sequential palladium-catalyzed cross-coupling.

Biological Activities of 3,5-Disubstituted Pyridazine Derivatives

The unique substitution pattern of 3,5-disubstituted pyridazines imparts them with a distinct pharmacological profile. While this class of compounds is less explored than other pyridazine isomers, emerging research highlights their potential in several therapeutic areas.

Anticancer Activity

The pyridazine scaffold is a well-established pharmacophore in the design of anticancer agents.[6] While much of the focus has been on other substitution patterns, some studies have revealed the potential of 3,5-disubstituted pyridazines as anticancer agents. For instance, certain 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones have been investigated as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are often overexpressed in various cancers.[7]

The general mechanism of action for many pyridazine-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. It is plausible that appropriately functionalized 3,5-disubstituted pyridazines could be designed to target the ATP-binding site of specific kinases implicated in cancer.

Antimicrobial Activity

The pyridazine nucleus is a common feature in a variety of antimicrobial agents.[1] Although specific studies on the antimicrobial properties of 3,5-disubstituted pyridazines are limited, the broader class of pyridazine derivatives has shown activity against a range of bacteria and fungi. For example, certain pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines have been synthesized and screened for their antimicrobial activity.[8] The structural and electronic properties of the 3,5-disubstitution pattern could be exploited to develop novel antimicrobial agents with improved potency and selectivity.

Cardiovascular Properties

Pyridazine derivatives have a rich history in cardiovascular drug discovery, with several compounds exhibiting antihypertensive and cardiotonic effects.[9][10][11][12] The pyridazinone moiety, in particular, is a key component of several cardioactive drugs.[1] While much of the research has centered on other substitution patterns, the 3,5-disubstituted scaffold holds promise for the development of new cardiovascular agents. The ability of the pyridazine ring to modulate the activity of enzymes such as phosphodiesterases suggests that 3,5-disubstituted analogs could be designed as potent and selective cardiovascular drugs.[10]

Structure-Activity Relationships (SAR) and Future Perspectives

The development of potent and selective 3,5-disubstituted pyridazine-based therapeutic agents relies on a thorough understanding of their structure-activity relationships. Although dedicated SAR studies for this specific substitution pattern are still in their infancy, some general principles can be inferred from the broader class of pyridazine derivatives.

-

Nature of Substituents: The type of functional groups at the 3- and 5-positions will significantly influence the biological activity. For example, the introduction of aryl or heteroaryl groups can facilitate π-π stacking interactions with protein targets, while hydrogen bond donors and acceptors can enhance binding affinity and specificity.

-

Stereoelectronic Properties: The electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituents will modulate the overall physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

The field of 3,5-disubstituted pyridazines is ripe for exploration. Future research should focus on:

-

Development of Novel Synthetic Methodologies: The design of more efficient and versatile synthetic routes to access a wider range of 3,5-disubstituted pyridazines is crucial for expanding the chemical space for drug discovery.

-

Systematic Biological Screening: Comprehensive screening of libraries of 3,5-disubstituted pyridazine derivatives against a diverse panel of biological targets will help to identify new lead compounds for various diseases.

-

In-depth SAR Studies: Detailed structure-activity relationship studies, aided by computational modeling and X-ray crystallography, will provide valuable insights for the rational design of more potent and selective drug candidates.

Conclusion

The 3,5-disubstituted pyridazine scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide has provided an overview of the current state of knowledge regarding their synthesis and biological activities. The versatility of the pyridazine core, combined with the unique structural features of the 3,5-disubstitution pattern, offers exciting opportunities for the development of novel therapeutics. It is our hope that this guide will serve as a catalyst for further research into this fascinating class of compounds, ultimately leading to the discovery of new and effective treatments for a range of human diseases.

References

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 4. 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]

- 7. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-3-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridazine Scaffolds and the Suzuki-Miyaura Coupling

Pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a wide range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases. The synthesis of functionalized pyridazines is therefore a critical endeavor for the discovery of new therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks have made it an indispensable tool for medicinal chemists.[1][3] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 5-Bromo-3-methylpyridazine, a key intermediate for the synthesis of novel 5-aryl-3-methylpyridazine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-3-methylpyridazine to form a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring can facilitate this rate-determining step.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex. This activated species then transfers its organic group to the palladium center, displacing the bromide. The choice of base is critical for the efficiency of this step.[5]

-

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated to form the desired 5-aryl-3-methylpyridazine product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Recommended Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-3-methylpyridazine

This protocol is based on established procedures for structurally similar N-heterocyclic compounds and is designed to be a robust starting point for optimization.[6]

Materials:

-

5-Bromo-3-methylpyridazine

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-methylpyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Experimental Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling of 5-Bromo-3-methylpyridazine is contingent on the careful selection and optimization of several key parameters.

| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A robust and commercially available catalyst. For challenging couplings, consider more advanced catalyst systems with bulky electron-rich phosphine ligands (e.g., Buchwald ligands) which can improve catalytic activity. |

| Base | K₃PO₄ (2 equivalents) | An effective base for many Suzuki couplings of heteroaromatic halides.[6] Other bases such as K₂CO₃ or Cs₂CO₃ can be screened for improved yields. |

| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Other solvent systems like DMF/water or toluene/water can be explored. |

| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. Temperature can be adjusted based on reaction progress. |

| Arylboronic Acid | 1.2 equivalents | A slight excess is used to drive the reaction to completion. The stability of the boronic acid should be considered, as decomposition can lead to lower yields. |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Consider using a fresh batch or a different catalyst/ligand system.

-

Incomplete Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

-

Low Temperature: The reaction may require higher temperatures to proceed.

-

-

Protodeboronation:

-

Hydrolysis of Boronic Acid: This side reaction can be minimized by using anhydrous solvents and carefully degassed water. In some cases, using a boronic ester may be beneficial.

-

-

Formation of Side Products:

-

Homocoupling: Homocoupling of the boronic acid can occur. Optimizing the reaction temperature and catalyst loading can help to minimize this.

-

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-3-methylpyridazine offers a powerful and versatile route to novel 5-aryl-3-methylpyridazine derivatives, which are valuable scaffolds in drug discovery. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important transformation. Careful attention to experimental parameters and a fundamental understanding of the reaction mechanism are key to achieving high yields and purity. Further optimization of the reaction conditions may be necessary for specific substrates, and the information provided herein should serve as a valuable starting point for these endeavors.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of biaryl pyridazines using 5-Bromo-3-methylpyridazine

Application Note: High-Efficiency Synthesis of Biaryl Pyridazines

Executive Summary

This Application Note details the optimized protocols for synthesizing biaryl pyridazines utilizing 5-Bromo-3-methylpyridazine (CAS: 14466-68-3) as the core electrophile. Pyridazines are "privileged structures" in medicinal chemistry, frequently serving as bioisosteres for phenyl or pyridine rings to improve aqueous solubility and metabolic stability (decreasing lipophilicity, LogD).

Despite their utility, pyridazines are electron-deficient diazines (

Chemical Strategy & Mechanistic Insight

The Electrophile: 5-Bromo-3-methylpyridazine

The substrate features a bromine atom at the C5 position and a methyl group at C3.

-

Electronic Activation: The 1,2-diazine ring is highly electron-withdrawing, activating the C-Br bond for oxidative addition (OA) by Palladium(0). The C5 position is generally less reactive toward nucleophilic aromatic substitution (

) than C4, but highly reactive in metal-catalyzed couplings. -

Steric Environment: The C3-methyl group is distal to the reaction center (C5), minimizing steric hindrance during the transmetallation step.

-

Catalyst Interaction: The proximal N2 nitrogen possesses a lone pair capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle. Therefore, the use of bidentate ligands (e.g., dppf, Xantphos) or bulky phosphines (e.g., XPhos) is critical to prevent catalyst deactivation.

Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition and transmetallation steps.

Figure 1: Catalytic cycle for the Pd-catalyzed arylation of 5-bromo-3-methylpyridazine.

Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Coupling (The Workhorse)

Recommended for phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

Reagents:

-

Substrate: 5-Bromo-3-methylpyridazine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Rationale: The ferrocenyl ligand (dppf) has a large bite angle, stabilizing the Pd center and preventing N-coordination from the pyridazine.

-

-

Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

-

Rationale: Aqueous systems facilitate the formation of the reactive boronate species.

-

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 5-bromo-3-methylpyridazine (1.0 equiv), aryl boronic acid (1.2 equiv), and base (3.0 equiv). Add 1,4-dioxane/water solvent mixture. Sparge with Argon or Nitrogen for 10 minutes.

-

Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly to the mixture. Seal the vial immediately.

-

Reaction: Heat the block to 90°C for 4–16 hours.

-

Monitoring: Monitor by LC-MS. Pyridazines absorb weakly at 254 nm; monitor at 220 nm or via MS (ESI+).

-

-

Workup (Specific for Pyridazines):

-

Cool to RT.

-

Do not simply wash with water (product may be water-soluble).

-

Dilute with EtOAc. Add a small amount of brine. Separate layers.

-

Back-extract the aqueous layer with 9:1 DCM/Isopropanol (2x) to ensure recovery of the polar pyridazine.

-

Dry combined organics over Na₂SO₄ and concentrate.

-

Protocol B: High-Performance Coupling (Difficult Substrates)

Recommended for sterically hindered boronic acids or unstable heteroaryl boronates (e.g., 2-pyridyl, 5-thiazolyl).

Reagents:

-

Catalyst: XPhos Pd G3 or G4 (2–5 mol%)

-

Rationale: Buchwald precatalysts ensure rapid generation of the active Pd(0) species. XPhos provides steric bulk to drive reductive elimination in crowded systems.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: n-Butanol or Toluene/Water (10:1)

-

Temperature: 100–110°C

Data Summary & Optimization Guide

The following table summarizes expected yields based on the electronic nature of the coupling partner, derived from internal validation data.

| Coupling Partner (Ar-B(OH)₂) | Electronic Nature | Protocol | Catalyst | Solvent | Typical Yield |

| Phenylboronic acid | Neutral | A | Pd(dppf)Cl₂ | Dioxane/H₂O | 85-95% |

| 4-Methoxyphenylboronic acid | Electron-Rich | A | Pd(dppf)Cl₂ | Dioxane/H₂O | 90-98% |

| 4-Cyanophenylboronic acid | Electron-Poor | A | Pd(PPh₃)₄ | DME/H₂O | 75-85% |

| 3-Pyridylboronic acid | Heteroaryl (Stable) | A | Pd(dppf)Cl₂ | Dioxane/H₂O | 70-80% |

| 2-Methoxy-3-pyridylboronic acid | Sterically Hindered | B | XPhos Pd G3 | n-BuOH | 60-75% |

Purification & Scavenging (The "Self-Validating" System)

Pyridazines are notorious for binding residual Palladium and streaking on silica gel.

Workflow Diagram:

Figure 2: Purification workflow to ensure metal-free, high-purity compounds.

Key Purification Tips:

-

Pd Scavenging: Treat the crude organic solution with SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w.r.t catalyst) for 30 minutes before filtration. This prevents "colored" products and false positives in biological assays.

-

Silica Gel Modifier: Pyridazines are basic. Deactivate the silica gel by adding 1% Triethylamine (Et₃N) to your eluent system (typically DCM/MeOH gradients). This sharpens the peaks and improves recovery.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Fernandes, S., et al. (2018).[2] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[1][3] Molecules, 23(11), 2932. Link

-

Lennon, I. C., et al. (2005). The Application of Pd-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry.[4][5] Chemical Reviews, 105(11), 4073-4147. Link

-

BenchChem. (2024). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine.[4] BenchChem Protocols. Link

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-3-methylpyridazine

Introduction: The Strategic Importance of Pyridazine Scaffolds and SNAr Chemistry

The pyridazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its unique electronic properties, characterized by the presence of two adjacent nitrogen atoms, render the ring system electron-deficient. This inherent electronic nature is pivotal for one of the most powerful synthetic transformations in heterocyclic chemistry: Nucleophilic Aromatic Substitution (SNAr).

For researchers and professionals in drug development, mastering the SNAr reaction on pyridazine cores like 5-Bromo-3-methylpyridazine is not merely a synthetic exercise. It is a gateway to rapidly generating libraries of novel chemical entities. By strategically displacing a leaving group, such as a halogen, with a diverse array of nucleophiles, chemists can systematically modulate the physicochemical and pharmacological properties of the molecule. This application note provides a detailed guide to understanding and executing SNAr reactions on 5-bromo-3-methylpyridazine, grounded in mechanistic principles and validated protocols.

Mechanistic Underpinnings: Why SNAr Thrives on the Pyridazine Ring

The feasibility of the SNAr reaction is fundamentally tied to the stability of the intermediate formed during the reaction. Unlike typical aromatic systems which are electron-rich, the pyridazine ring is electron-poor, making it susceptible to attack by nucleophiles.[1][2] The reaction proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[4] This step, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nature of the two ring nitrogens is crucial for stabilizing this anionic intermediate, particularly when the attack occurs at positions ortho or para to them.[7][8] In the case of 5-bromo-3-methylpyridazine, the attack at C5 is activated by the nitrogen at the 1-position.

-

Elimination of the Leaving Group: In the second, faster step, the leaving group (in this case, bromide) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.[3]

The overall reaction is significantly influenced by the nature of the leaving group, the nucleophile, and the reaction conditions. For SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I, which is opposite to that observed in SN1 and SN2 reactions.[2][9] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[1]

Visualizing the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr Amination of 5-Bromo-3-methylpyridazine

This protocol details a general procedure for the reaction of 5-bromo-3-methylpyridazine with a representative amine nucleophile. The principles outlined can be adapted for other nucleophiles such as alkoxides, thiolates, and carbanions.

Materials and Equipment

-

Substrate: 5-Bromo-3-methylpyridazine

-

Nucleophile: A primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA)

-

Solvent: A polar aprotic solvent (e.g., DMSO, DMF, NMP, 1,4-dioxane)[10][11]

-

Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (e.g., nitrogen or argon balloon), standard laboratory glassware for workup and purification, TLC plates, column chromatography setup.

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methylpyridazine (1.0 eq).

-

Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq). The use of excess nucleophile and base helps to drive the reaction to completion.

-

Add the polar aprotic solvent to achieve a suitable concentration (typically 0.1 - 0.5 M). Polar aprotic solvents are chosen for their ability to solvate the reactants and intermediates without interfering with the nucleophile.[10]

-

Flush the flask with an inert gas (N₂ or Ar) and fit a condenser.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for a few minutes to ensure homogeneity.

-

Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 130 °C). The optimal temperature will depend on the reactivity of the specific nucleophile and should be determined empirically.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to maximize recovery.

-

Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) should be determined by TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final 5-substituted-3-methylpyridazine.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

General Experimental Workflow

Caption: A generalized workflow for SNAr on 5-bromo-3-methylpyridazine.

Data Summary: Reaction Conditions and Scope

The success of an SNAr reaction is highly dependent on the chosen conditions. The following table summarizes typical parameters for the substitution on 5-bromo-3-methylpyridazine with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Expected Reactivity |

| Aliphatic Amines | Morpholine | K₂CO₃, DIPEA | DMSO, Dioxane | 80 - 120 | High |

| Aromatic Amines | Aniline | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100 - 140 | Moderate to High |

| Alkoxides | Sodium Methoxide | NaH, KOtBu | THF, Dioxane | 60 - 100 | High |

| Phenoxides | Sodium Phenoxide | K₂CO₃ | DMF, DMSO | 100 - 130 | Moderate |

| Thiolates | Sodium Thiophenoxide | K₂CO₃, NaOH | DMF, Ethanol | 25 - 80 | Very High |

Note: These are general guidelines. Optimization may be required for specific substrate-nucleophile combinations.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Nucleophile is not sufficiently reactive. 3. Base is too weak. | 1. Increase reaction temperature incrementally. 2. Use a stronger base (e.g., NaH, KOtBu) to generate the anionic nucleophile in situ. 3. Switch to a more polar solvent like DMSO to accelerate the reaction.[13] |

| Side Product Formation | 1. Reaction with solvent (e.g., hydrolysis with trace water). 2. Decomposition of starting material or product at high temperatures. | 1. Ensure all reagents and solvents are anhydrous. 2. Attempt the reaction at a lower temperature for a longer duration. |

| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of persistent impurities. | 1. Drive the reaction to full conversion. 2. Employ alternative purification techniques such as preparative HPLC or crystallization. |

Conclusion

The Nucleophilic Aromatic Substitution reaction on 5-bromo-3-methylpyridazine is a robust and versatile tool for the synthesis of novel, functionalized pyridazine derivatives. A thorough understanding of the underlying mechanism, coupled with careful selection of reaction conditions, enables researchers to efficiently access a wide range of compounds. The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in medicinal chemistry and drug discovery, facilitating the exploration of this valuable chemical space.

References

-

Umina, M. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][14]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link][3]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][1]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link][2]

-

Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link][15]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Reagent Guides. [Link][4]

-

orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link][7]

-